molecular formula C15H11Cl2F3N2O B2725632 N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide CAS No. 478063-70-6

N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide

Cat. No.: B2725632
CAS No.: 478063-70-6
M. Wt: 363.16
InChI Key: ONJIXMBIKXASQX-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide (CAS No. 478063-70-6) is a synthetic acetamide derivative with a molecular formula of C₁₅H₁₁Cl₂F₃N₂O and a molar mass of 363.16 g/mol . Structurally, it features a pyridinyl core substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2F3N2O/c16-11-3-1-9(2-4-11)7-22-14(23)6-13-12(17)5-10(8-21-13)15(18,19)20/h1-5,8H,6-7H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJIXMBIKXASQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Reagent Selection

In a representative procedure, 3-chloro-5-(trifluoromethyl)-2-pyridinylacetic acid is treated with thionyl chloride ($$ \text{SOCl}2 $$) to generate the corresponding acid chloride, which is subsequently reacted with 4-chlorobenzylamine in anhydrous dichloromethane. Triethylamine ($$ \text{Et}3\text{N} $$) is added to scavenge HCl, improving reaction efficiency. Alternatively, the acid may be activated using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of hydroxybenzotriazole (HOBt), yielding the acetamide product in 68–72% isolated yield.

Solvent and Temperature Effects

Polar aprotic solvents like $$ N,N $$-dimethylformamide (DMF) enhance solubility and reaction rates. For instance, a patent by demonstrated that heating the reaction mixture to 60–70°C in DMF with sodium hydride ($$ \text{NaH} $$) as a base achieves complete conversion within 12 hours. However, prolonged heating above 80°C may lead to decomposition of the trifluoromethyl group.

Carbodiimide-Mediated Coupling

Carbodiimide-mediated coupling offers a versatile pathway, particularly for laboratories lacking facilities for handling gaseous reagents like thionyl chloride.

Mechanistic Overview

The carboxylic acid group of 3-chloro-5-(trifluoromethyl)-2-pyridinylacetic acid is activated via EDCI or propylphosphonic anhydride (T3P), forming an O-acylisourea intermediate. Nucleophilic attack by 4-chlorobenzylamine then yields the target acetamide. This method avoids harsh conditions and is compatible with acid-sensitive functional groups.

Yield Optimization

A study by reported that using T3P in tetrahydrofuran (THF) at room temperature achieves 85% yield, compared to 75% with EDCI. The superior performance of T3P is attributed to its dual role as both an activating agent and a water scavenger, minimizing hydrolysis side reactions.

Reductive Amination Pathway

For intermediates containing ketone groups, reductive amination provides an alternative route. Although less common for this compound, it is viable when starting from pyridinylacetyl chloride precursors.

Hydrogenation Conditions

In a procedure adapted from, 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetyl chloride is reacted with 4-chlorobenzylamine in methanol under hydrogen gas ($$ \text{H}_2 $$) at 1 atm, using palladium on carbon ($$ \text{Pd/C} $$) as a catalyst. This method achieves moderate yields (55–60%) but requires careful control of hydrogen pressure to avoid over-reduction of the pyridine ring.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

Method Yield Reaction Time Key Advantages Limitations
Direct Alkylation 68–72% 12–24 h High scalability Requires strict moisture control
Carbodiimide Coupling 75–85% 6–8 h Mild conditions, high purity Higher reagent cost
Reductive Amination 55–60% 24–48 h Compatible with ketone intermediates Risk of over-reduction, moderate yields

Optimization Strategies and Troubleshooting

Solvent Selection

  • DMF vs. THF : While DMF accelerates reaction rates, THF minimizes side reactions in carbodiimide-mediated coupling.
  • Catalyst Loading : Reducing $$ \text{Pd/C} $$ loading from 10% to 5% in reductive amination decreases costs without sacrificing yield.

Purification Techniques

  • Column chromatography using silica gel and ethyl acetate/hexane (3:7) effectively isolates the product.
  • Recrystallization from ethanol/water (9:1) enhances purity to >98%.

Mechanistic Insights and Side Reactions

Competing Hydrolysis

In aqueous conditions, the acid chloride intermediate may hydrolyze back to the carboxylic acid. This is mitigated by using anhydrous solvents and molecular sieves.

Trifluoromethyl Stability

The trifluoromethyl group is susceptible to nucleophilic displacement at temperatures >100°C. Maintaining reactions below 80°C preserves integrity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of pyridinyl-acetamide and benzamide derivatives, which are prominent in agrochemical research. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name / CAS No. Molecular Formula Key Structural Features Reported Applications Key Differences from Target Compound References
Target Compound (478063-70-6) C₁₅H₁₁Cl₂F₃N₂O 3-chloro-5-CF₃-pyridinyl + 4-Cl-benzyl acetamide Potential agrochemical N/A
Fluopyram (658066-35-4) C₁₆H₁₁ClF₆N₂O Pyridinyl-ethyl-benzamide Fungicide, nematicide (Luna®, Verango®) Benzamide backbone vs. acetamide; ethyl linker
Fluopicolide (239110-15-7) C₁₄H₁₀Cl₃F₃N₂O 3-chloro-5-CF₃-pyridinylmethyl + dichlorobenzamide Fungicide (anti-oomycete) Benzamide with dichlorophenyl group
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide (571949-21-8) C₁₇H₁₂ClF₄N₅OS Triazolylsulfanyl + 4-fluorophenyl substituent Unspecified (research compound) Sulfanyl-triazole moiety instead of benzyl group
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetohydrazide (sc-306417) C₈H₆ClF₃N₄OS Sulfanyl-acetohydrazide Research intermediate Hydrazide functional group; lacks benzyl substituent

Key Findings from Comparative Analysis

Backbone Variations :

  • The target compound’s acetamide backbone distinguishes it from benzamide-based analogs like fluopyram and fluopicolide. Acetamides generally exhibit lower molecular weights and altered solubility profiles compared to benzamides, which may influence bioavailability and target binding .

Substituent Effects: The 3-chloro-5-trifluoromethylpyridinyl moiety is conserved across several compounds (e.g., fluopyram, fluopicolide), suggesting its critical role in bioactivity, likely through interactions with fungal or nematode enzymes .

Biological Activity :

  • Fluopyram, a structural analog, demonstrates broad-spectrum fungicidal and nematicidal activity by inhibiting mitochondrial respiration. The target compound’s acetamide group may confer similar mechanisms but with reduced persistence due to faster metabolic degradation .
  • Fluopicolide’s dichlorophenyl group enhances binding to oomycete-specific targets, a feature absent in the target compound, which may limit its efficacy against similar pathogens .

Synthetic Intermediates :

  • Derivatives like 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetohydrazide (sc-306417) highlight the versatility of the pyridinyl scaffold in generating intermediates for further functionalization, though they lack the bioactive benzyl substituent .

Biological Activity

N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H19Cl2F3N4O2
  • Molecular Weight : 487.3 g/mol
  • IUPAC Name : 3-[(4-chlorophenyl)methyl]-8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit inhibition of ATPases, which are crucial for various cellular processes.

Antimicrobial Activity

Studies have shown that derivatives containing the trifluoromethyl-pyridine moiety demonstrate significant antimicrobial properties. For instance, related compounds have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, revealing Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Antiparasitic Activity

Research on similar compounds has indicated potential antiparasitic activities. For example, modifications in the dihydroquinazolinone scaffold have led to enhanced efficacy against malaria parasites by targeting PfATP4, a sodium pump essential for parasite survival . The structural features of this compound may confer similar properties.

Data Tables

Activity Type Target Effect Reference
AntimicrobialStaphylococcus aureusMIC: 3.12 - 12.5 μg/mL
AntiparasiticPfATP4Inhibition of Na+-ATPase
Metabolic StabilityHuman Liver MicrosomesCL int: 42 - 46 μL/min/mg

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of pyridine derivatives, including those akin to this compound, demonstrating robust activity against resistant strains of bacteria.
  • Antiparasitic Mechanism : Another investigation focused on the optimization of dihydroquinazolinone derivatives that inhibited PfATP4, highlighting the importance of structural modifications in enhancing biological activity against malaria .

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